2-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-4-methoxy-1,3-benzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-4-methoxy-1,3-benzothiazole is a synthetic compound that has garnered attention in scientific research due to its potential therapeutic and industrial applications. This compound is known for its complex structure, which includes a piperazine ring, a methoxybenzothiazole moiety, and a dimethoxyphenyl group.
Mechanism of Action
Target of Action
Similar compounds with a benzothiazole ring structure have been reported to inhibit cox-1 and cox-2 enzymes . These enzymes play a crucial role in inflammation and pain signaling in the body .
Mode of Action
Compounds with similar structures have been shown to inhibit cox-1 and cox-2 enzymes . This inhibition could potentially lead to a decrease in the production of prostaglandins, which are key mediators of inflammation and pain .
Biochemical Pathways
By inhibiting cox-1 and cox-2 enzymes, it could potentially affect the arachidonic acid pathway, leading to a decrease in the production of prostaglandins . This could result in downstream effects such as reduced inflammation and pain.
Result of Action
Based on the potential inhibition of cox-1 and cox-2 enzymes, it could potentially lead to a decrease in the production of prostaglandins, resulting in reduced inflammation and pain .
Preparation Methods
The synthesis of 2-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-4-methoxy-1,3-benzothiazole typically involves multiple steps, including the formation of intermediate compoundsIndustrial production methods may involve optimization of these steps to increase yield and purity, often using advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
2-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-4-methoxy-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides or acyl chlorides.
Common conditions for these reactions include controlled temperatures, specific solvents (e.g., dichloromethane, ethanol), and catalysts (e.g., palladium on carbon for hydrogenation reactions). Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-4-methoxy-1,3-benzothiazole has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
2-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-4-methoxy-1,3-benzothiazole can be compared with other similar compounds, such as:
4-Methoxyphenethylamine: Known for its use in organic synthesis and as a precursor for other compounds.
Interhalogen Compounds: These compounds contain different halogen atoms and exhibit unique chemical properties.
The uniqueness of this compound lies in its specific structural features and the diverse range of applications it offers in various fields.
Properties
IUPAC Name |
(3,4-dimethoxyphenyl)-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4S/c1-26-15-8-7-14(13-17(15)28-3)20(25)23-9-11-24(12-10-23)21-22-19-16(27-2)5-4-6-18(19)29-21/h4-8,13H,9-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPKGUDCVZDWWSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C4=CC(=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.